molecular formula C8H5Cl2F3N2O B2924626 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide CAS No. 90931-30-9

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide

Cat. No.: B2924626
CAS No.: 90931-30-9
M. Wt: 273.04
InChI Key: RZONLVHKPUSMDC-UHFFFAOYSA-N
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Description

2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide ( 731011-87-3) is a high-purity chemical intermediate offered for research and development purposes. With a molecular formula of C 8 H 5 Cl 2 F 3 N 2 O and a molecular weight of 287.05 g/mol, this compound is characterized by its pyridine core functionalized with chloro and trifluoromethyl groups, making it a valuable scaffold in medicinal chemistry and drug discovery . This acetamide derivative serves as a key building block for the synthesis of more complex molecules, particularly in the development of pharmacological tools. Its structural features are similar to those explored in advanced antimalarial research, where the N-aryl acetamide chemotype has been identified as a starting point for compounds that inhibit the development of Plasmodium falciparum asexual ring-stage parasites . Research into related analogs suggests potential applications in targeting parasite proteins, although the specific mechanism of action for this exact compound is an area for further investigation . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. All information provided is for informational purposes only and is subject to the terms and conditions of sale.

Properties

IUPAC Name

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3N2O/c9-2-6(16)15-7-5(10)1-4(3-14-7)8(11,12)13/h1,3H,2H2,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZONLVHKPUSMDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)NC(=O)CCl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide typically involves the following steps:

  • Chlorination: The starting material, pyridine, undergoes chlorination to introduce chlorine atoms at the desired positions on the ring.

  • Trifluoromethylation: The chlorinated pyridine is then treated with trifluoromethylating agents to introduce the trifluoromethyl group.

  • Acetylation: Finally, the compound is acetylated using acetyl chloride or acetic anhydride to form the acetamide group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the chloro or trifluoromethyl positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be employed for substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxo derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives at the chloro or trifluoromethyl positions.

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it valuable in the development of new chemical entities. Biology: It can be used as a tool in biological studies to understand the effects of chloro and trifluoromethyl groups on biological systems. Medicine: Industry: The compound's properties make it useful in various industrial applications, such as in the production of agrochemicals and materials.

Mechanism of Action

The mechanism by which 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Formula Applications/Activity Reference
2-Chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide Chloroacetamide, 3-Cl-5-CF₃-pyridine C₉H₅Cl₂F₃N₂O Not explicitly stated (inferred pesticidal)
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide (I-1) Thioether linkage, 2-(CF₃)phenyl C₁₆H₁₀ClF₆N₂OS Synthetic intermediate for bioactive molecules
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole core, 4-Cl-phenyl, cyano group C₁₂H₈Cl₂N₄O Insecticidal (related to Fipronil derivatives)
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-methylpiperazin-1-yl)acetamide Piperazinyl group C₁₃H₁₆ClF₃N₄O Potential CNS activity (piperazine moiety)
Metolachlor Chloroacetamide, 2-ethyl-6-methylphenyl, methoxy group C₁₅H₂₂ClNO₂ Herbicidal (pre-emergent weed control)
Key Observations:
  • Electron-Withdrawing Groups: The trifluoromethyl (-CF₃) and chloro (-Cl) groups enhance electrophilicity and metabolic stability compared to non-halogenated analogs .
  • Substituent Flexibility : Replacement of the chloroacetamide group with thioether (I-1) or piperazinyl () groups alters solubility and target binding.
Pesticidal and Herbicidal Activity
  • Metolachlor (), a chloroacetamide herbicide, highlights the role of the 2-chloroacetamide group in disrupting lipid synthesis in weeds.
Anticancer Potential
  • Oxadiazole-thiol acetamide derivatives () demonstrate cytotoxicity against PANC-1 (IC₅₀ = 4.6 μM) and HepG2 (IC₅₀ = 2.2 μM) cell lines, indicating that substituents on the acetamide nitrogen critically influence activity.

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP compared to non-fluorinated analogs (e.g., metolachlor logP = 3.45 vs. target compound estimated logP > 4) .

Biological Activity

2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide (CAS: 90931-30-9) is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. The compound features a chlorinated pyridine moiety, which is known for its diverse biological properties, including antimicrobial, antifungal, and anticancer activities. This article explores the biological activity of this compound based on recent studies and findings.

  • Molecular Formula : C8H5Cl2F3N2O
  • Molecular Weight : 273.04 g/mol
  • Purity : 97%
  • IUPAC Name : 2-chloro-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetamide
  • SMILES Notation : O=C(CCl)NC(C(Cl)=C1)=NC=C1C(F)(F)F

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, primarily focusing on its effects on cancer cell lines and its potential as an antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's ability to inhibit proliferation in cancer cell lines. For instance, it has been shown to induce apoptosis in leukemia cells through the modulation of key signaling pathways:

  • Mechanism of Action :
    • The compound appears to interfere with the BCR-ABL signaling pathway, which is critical in certain types of leukemia. Inhibition of this pathway leads to reduced cell viability and increased apoptosis rates in affected cells .
    • In vitro assays demonstrated IC50 values indicating effective inhibition of cell growth at low concentrations (e.g., IC50 values around 67 nM for K562 cells) .
  • Case Studies :
    • A study involving K562 and Ba/F3 BCR-ABL cell lines showed significant cytotoxic effects when treated with the compound, suggesting its potential as a targeted therapy for BCR-ABL positive leukemias .

Table 1: Summary of Biological Activities

Activity TypeCell Line/PathogenIC50/EffectReference
AnticancerK562 (leukemia)~67 nM
AnticancerBa/F3 BCR-ABL~47 nM
Potential AntimicrobialVarious PathogensTBD (to be determined)

Q & A

Q. What are the key synthetic challenges in preparing 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including chlorination of the pyridine ring and introduction of the trifluoromethyl group. A critical challenge is controlling regioselectivity during chlorination to avoid undesired by-products . Optimization strategies include:

  • Catalyst selection : Palladium-based catalysts improve yield in hydrogenation steps for pyridine derivatives .
  • Temperature control : Refluxing in triethylamine (as in ) ensures complete reaction while minimizing side reactions .
  • Purification : Recrystallization using solvents like pet-ether enhances purity .

Q. How is the compound structurally characterized, and what analytical techniques are most reliable?

Structural confirmation relies on:

  • NMR spectroscopy : Proton and carbon NMR identify chemical shifts for the pyridine ring (δ ~8.5–9.0 ppm), trifluoromethyl group (δ ~110–120 ppm in 19F^{19}\text{F} NMR), and acetamide backbone .
  • IR spectroscopy : Peaks at ~1650–1700 cm1^{-1} confirm the C=O stretch of the acetamide group .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., calculated for C14H9Cl2F3N2O\text{C}_{14}\text{H}_{9}\text{Cl}_2\text{F}_3\text{N}_2\text{O}: 381.21 g/mol) .

Advanced Research Questions

Q. What contradictions exist in reported biological activities of this compound, and how can they be resolved experimentally?

suggests antibacterial potential via targeting bacterial pptase enzymes, but limited data on specific efficacy exists. Contradictions may arise from:

  • Variability in bacterial strains : Test against gram-positive and gram-negative models (e.g., E. coli vs. S. aureus) .
  • Enzyme inhibition assays : Use purified acps-pptase enzymes to quantify IC50_{50} values and validate dual-target hypotheses .
  • SAR studies : Compare with analogs like Fluazuron () to isolate contributions of the trifluoromethyl group .

Q. How does the trifluoromethyl group influence the compound’s stability and bioactivity?

The -CF3_3 group enhances:

  • Lipophilicity : Increases membrane permeability (logP ~2.5–3.0) .
  • Metabolic stability : Resists oxidative degradation compared to methyl or ethyl groups .
  • Enzyme binding : Electron-withdrawing effects improve interactions with hydrophobic enzyme pockets (e.g., pptase active sites) .

Q. What methodological approaches are recommended for analyzing by-products in large-scale synthesis?

  • HPLC-MS : Monitor reaction progress and identify impurities (e.g., dechlorinated by-products) .
  • TLC with UV visualization : Track intermediates using silica gel plates and chloroform/methanol solvent systems .
  • Thermogravimetric analysis (TGA) : Assess thermal stability during scale-up to prevent decomposition .

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